molecular formula C15H13Cl2NOS B5874779 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide

2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide

Cat. No. B5874779
M. Wt: 326.2 g/mol
InChI Key: PKCVYWNXHYFXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide, also known as CBTA, is a chemical compound that has gained significant attention in the field of scientific research. CBTA is a thioamide derivative that has been synthesized using various methods, and it exhibits potent biological activities.

Mechanism of Action

The exact mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide is not fully understood. However, studies have suggested that 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has also been shown to inhibit the activity of enzymes, such as COX-2 and MMP-2, which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide exhibits potent biological activities that are mediated through its interaction with various molecular targets. 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has been shown to induce apoptosis in cancer cells, reduce inflammation, and alleviate pain. Additionally, 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has been shown to modulate the expression of various genes involved in inflammation and cancer progression.

Advantages and Limitations for Lab Experiments

2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has several advantages for lab experiments, including its potent biological activities and its ability to modulate various signaling pathways. However, 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has significant potential for therapeutic applications, and future research should focus on further elucidating its mechanism of action and exploring its potential as a drug candidate. Additionally, future studies should investigate the potential of 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide in combination with other drugs for the treatment of cancer and inflammation. Finally, more research is needed to evaluate the safety and toxicity of 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide in animal models and humans.

Synthesis Methods

2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide can be synthesized using various methods, including the reaction of 2-chloroacetamide with 4-chlorobenzyl mercaptan in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 2-chloro-N-(2-chlorophenyl)acetamide with 4-chlorobenzyl mercaptan in the presence of a catalyst, such as N,N-dimethylformamide. The yield of 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide varies depending on the synthesis method used.

Scientific Research Applications

2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It exhibits potent antitumor, anti-inflammatory, and analgesic activities. 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide has been shown to possess analgesic activity by reducing pain sensitivity in animal models.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c16-12-7-5-11(6-8-12)9-20-10-15(19)18-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCVYWNXHYFXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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